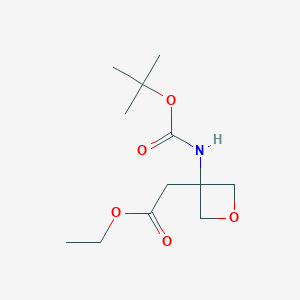

乙酸2-(3-((叔丁氧羰基)氨基)氧杂环-3-基)乙酯

描述

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate, also known as N-Boc-Glycine ethyl ester, is a compound with the molecular formula C9H17NO4 . It is primarily used in the field of organic chemistry.

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, tert-butyl carbamate is reacted with 3-chloropropanal in the presence of sodium hydride and diethyl ether to form a protected amine intermediate. This intermediate is then reacted with sodium borohydride in methanol to reduce the aldehyde group to a primary alcohol. The primary alcohol is then reacted with acetic acid and hydrochloric acid to form the oxetane ring. The amine protecting group is then removed using sodium hydroxide in methanol.Molecular Structure Analysis

The molecular weight of Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate is 203.24 g/mol . Its IUPAC name is ethyl 2- [ (2-methylpropan-2-yl)oxycarbonylamino]acetate .Chemical Reactions Analysis

The oxetane ring is useful in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group . A convenient, straightforward approach to access structurally diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine and the corresponding sulfinylaziri has been reported .Physical and Chemical Properties Analysis

The compound has a molecular weight of 203.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 6 .科学研究应用

合成和转化:乙酸2-(3-((叔丁氧羰基)氨基)氧杂环-3-基)乙酯可以通过各种化学过程合成,并转化为不同的化合物。例如,它已用于制备(Z)-2-(2,3-二氢-1,3-二氧代-1H-异吲哚-2-基)-3-(二甲基氨基)丙烯酸乙酯,该化合物进一步与胺和肼反应生成氨基取代产物 (Bevk 等人,2001)。

衍生物表征:BOC保护的硫代-1,3,4-恶二唑-2-基衍生物的合成涉及乙酸2-(3-((叔丁氧羰基)氨基)氧杂环-3-基)乙酯与其他化合物的反应。使用核磁共振、红外光谱、液相色谱质谱和光致发光光谱等各种技术对衍生物进行表征,表明它们在光电器件中的潜在应用 (Shafi 等人,2021)。

新型化合物开发:对海洋真菌的研究导致了新化合物的发现,其中乙酸2-(3-((叔丁氧羰基)氨基)氧杂环-3-基)乙酯在合成过程中发挥了作用。这些化合物通过光谱和物理化学性质进行鉴定 (Wu 等人,2010)。

简便合成应用:该化合物用于双吲哚海洋生物碱的脱氮类似物的简便合成。对这些衍生物进行抗癌活性测试,表明其在药物研究中的重要性 (Carbone 等人,2013)。

催化应用:乙酸2-(3-((叔丁氧羰基)氨基)氧杂环-3-基)乙酯用于相转移催化N-烷基化过程。这突出了它在促进化学反应中的作用,从而促进了合成化学 (Sheng & Yu,2005)。

生化研究:该化合物在涉及葡萄糖苷酶抑制等生化过程的研究中被合成和利用。这强调了它在治疗剂开发中的潜力 (Babar 等人,2017)。

聚合物合成:它还用于基于氨基酸的聚乙炔的合成,展示了其在聚合物科学中的用途 (Gao 等人,2003)。

作用机制

Target of Action

The primary targets of Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate are amino acids . The Boc group serves as a protective group for the amino acids, preventing unwanted reactions during synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The tert-butoxycarbonyl group is introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The compound affects the peptide synthesis pathway . The protected amino acids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Result of Action

The result of the compound’s action is the formation of dipeptides . The compound enhances amide formation in the Boc-AAILs, giving the dipeptides in satisfactory yields .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves heating to reflux conditions , and the reaction is carried out in specific solvents. These factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-9(14)6-12(7-16-8-12)13-10(15)18-11(2,3)4/h5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCWFWTXLRJFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)

![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)

![5-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1403933.png)

![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)

![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)